molecular formula C25H23Cl2N3O3 B2679814 1-(2,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1022725-61-6

1-(2,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

Cat. No. B2679814
CAS RN: 1022725-61-6
M. Wt: 484.38
InChI Key: UHVZZFBNQNAVJR-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea is a useful research compound. Its molecular formula is C25H23Cl2N3O3 and its molecular weight is 484.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antimicrobial Activity : Compounds with similar structural features, including chlorophenyl and isoquinoline elements, have been synthesized and evaluated for their antimicrobial activities. For example, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have been prepared and tested against various microbial strains, showing good activity in some cases (Patel & Shaikh, 2011).

  • Anticancer Agents : Diaryl ureas, particularly those incorporating quinazoline and isoquinoline moieties, have been designed, synthesized, and evaluated as potential anticancer agents. Their pharmacological assessments against various cancer cell lines indicate that specific substitutions can significantly enhance antiproliferative effects (Feng et al., 2020).

  • DNA-Binding Studies : Certain N-alkylanilinoquinazoline derivatives, including structures related to isoquinoline, have been studied for their DNA-binding capabilities, suggesting potential applications in understanding drug-DNA interactions and designing molecules with specific biological effects (Garofalo et al., 2010).

  • Neuropharmacology : Research on tetrahydroisoquinoline derivatives, particularly those modifying the AMPA receptor activity, highlights the role of such compounds in potentially treating neurological conditions, including epilepsy and mood disorders. These studies demonstrate the importance of specific structural features in modulating biological activity (Citraro et al., 2006).

Chemical Synthesis and Methodology

  • Chemical Synthesis : The structural motifs within the compound, such as isoquinoline, are pivotal in synthetic chemistry, offering pathways to diverse chemical entities. Studies have detailed methodologies for constructing isoquinoline skeletons, crucial for developing pharmacologically active compounds (Mujde, Özcan, & Balcı, 2011).

Mechanism of Action

The compound “1-(2,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea” has been identified as a potent modulator of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), with high potency, low cytotoxicity, and long duration in reversing doxorubicin (DOX) resistance in K562/A02 cells .

Future Directions

This compound has good potential for further development as a modulator of P-gp-mediated MDR . More research is needed to fully understand its properties and potential applications.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2N3O3/c1-32-23-12-16-9-10-28-22(19(16)14-24(23)33-2)11-15-3-6-18(7-4-15)29-25(31)30-21-8-5-17(26)13-20(21)27/h3-8,12-14H,9-11H2,1-2H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVZZFBNQNAVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

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